3-Undecylthieno[3,2-b]thiophene
Overview
Description
3-Undecylthieno[3,2-b]thiophene is a fused benzothiadiazole compound, known for its applications in organic electronics and optoelectronics. It is a member of the thienothiophene family, which consists of bicyclic, electron-rich heterocycles. These compounds are notable for their stability and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Undecylthieno[3,2-b]thiophene typically involves a multi-step process. One common method includes the preparation of a mono ketone intermediate, such as 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene. This intermediate then undergoes a ring formation reaction to yield the final product . The process has been optimized to reduce the number of steps and improve yields, making it more efficient for industrial production .
Chemical Reactions Analysis
3-Undecylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are typical substitution reactions, often using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields thiol derivatives .
Scientific Research Applications
3-Undecylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is a key component in the development of organic semiconductors, which are used in transistors, solar cells, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Undecylthieno[3,2-b]thiophene involves its interaction with molecular targets through its electron-rich thiophene rings. These interactions facilitate electron transfer processes, which are crucial for its function in electronic devices. The presence of two sulfur atoms in the fused thiophene units enhances its electron-donating ability, making it an effective component in semiconductors .
Comparison with Similar Compounds
3-Undecylthieno[3,2-b]thiophene can be compared with other thienothiophene derivatives, such as:
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Among these, this compound is unique due to its specific structural configuration, which provides continuous conjugation through the fused thiophene units. This structural feature enhances its stability and electronic properties, making it more suitable for applications in organic electronics .
Properties
IUPAC Name |
6-undecylthieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26S2/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCVLQZKDYRAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CSC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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